molecular formula C7H7BF4N2O B1216693 4-Methoxybenzenediazonium tetrafluoroborate CAS No. 459-64-3

4-Methoxybenzenediazonium tetrafluoroborate

Cat. No. B1216693
CAS RN: 459-64-3
M. Wt: 221.95 g/mol
InChI Key: BYGWNWAFXUPZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Methoxybenzenediazonium tetrafluoroborate involves the use of diazonium salts that can undergo a series of transformations. For instance, the reagent 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate was synthesized and explored for its versatility in forming SF5-bearing compounds through reactions like Heck–Matsuda, Sonogashira, and Suzuki coupling, among others (Okazaki et al., 2014).

Molecular Structure Analysis

The molecular structure of diazonium compounds reveals a planarity, despite potential steric hindrances. This characteristic was demonstrated in the study of 2-dimethylaminobenzenediazonium tetrafluoroborate, where the cation maintained near-planarity due to in-plane angular distortions that minimize the steric interaction between ortho groups (Wallis & Dunitz, 1984).

Chemical Reactions and Properties

4-Methoxybenzenediazonium tetrafluoroborate participates in various chemical reactions, demonstrating its versatility. Radical-mediated alkoxypolyhaloalkylation of styrenes with polyhaloalkanes and alcohols is one such reaction, enabled by 4-Methoxybenzenediazonium tetrafluoroborate as a radical initiator, showcasing its utility in the late-stage functionalization of complex molecules (Liang et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of 4-Methoxybenzenediazonium tetrafluoroborate derivatives focus on their solubility, stability, and interaction with different solvents. For example, the study of the solvolysis of o-methylbenzenediazonium tetrafluoroborate in acidic methanol-water mixtures provides insights into the reaction kinetics and mechanism, highlighting the influence of solvent composition on the rate and selectivity of dediazoniation reactions (Pazo-Llorente et al., 1999).

Chemical Properties Analysis

The chemical behavior of 4-Methoxybenzenediazonium tetrafluoroborate and its derivatives is characterized by a range of reactions, including azo coupling, which is influenced by the presence of electron-donating substituents such as hydroxy or methoxy groups. This reactivity pattern is essential for synthesizing diverse aromatic compounds and understanding the electronic effects on azo coupling reactions (Micheletti et al., 2017).

Scientific Research Applications

  • Study of Synthetic DOPA-melanin and its Precursors

    • Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in the study of synthetic DOPA-melanin and its precursors .
    • Methods of Application : The interaction of 4-Methoxybenzenediazonium tetrafluoroborate with synthetic DOPA-melanin and its precursors has been studied using EPR spectroscopy and spin-trapping technique .
  • Preparation of Azo Coupled Cyclic β-enaminones

    • Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in the preparation of azo coupled cyclic β-enaminones .
  • Radical-mediated Alkoxypolyhaloalkylation of Styrenes
    • Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in a new radical-mediated alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols .
    • Methods of Application : This process involves the use of 4-Methoxybenzenediazonium tetrafluoroborate as a radical initiator for the transformation . The specific methods of application or experimental procedures are not provided in the sources.
    • Results or Outcomes : This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives .
  • Facile Synthesis of Complex Polyhaloalkanes
    • Summary of Application : 4-Methoxybenzenediazonium tetrafluoroborate has been used in a new radical-mediated alkoxypolyhaloalkylation of styrenes with polychloroalkanes and alcohols for the facile synthesis of complex polyhaloalkanes .
    • Methods of Application : This process involves the use of 4-Methoxybenzenediazonium tetrafluoroborate as a radical initiator for the transformation . The specific methods of application or experimental procedures are not provided in the sources.
    • Results or Outcomes : This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives .

Safety And Hazards

4-Methoxybenzenediazonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It should be stored in a locked up place .

Future Directions

4-Methoxybenzenediazonium tetrafluoroborate has been used in the preparation of azo coupled cyclic β-enaminones . This protocol is well applied to the late-stage functionalization of complex molecules, including vitamin E, estrone, and cholesterol derivatives . This suggests potential future directions in the synthesis of complex molecules.

properties

IUPAC Name

4-methoxybenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWNWAFXUPZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1513880-67-5
Record name Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70196646
Record name 4-Methoxybenzenediazoniumfluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenediazonium tetrafluoroborate

CAS RN

459-64-3
Record name 4-Methoxybenzenediazonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzenediazoniumfluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzenediazoniumfluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzenediazonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Anisidine (30.75 g, 0.25 mole) was dissolved in aqueous tetrafluoroboric acid (48%, 110 ml) in a 500 ml 3 necked flask fitted with mechanical stirring, and cooled to 0°-10° C. Sodium nitrite (17.5 g, 0.25 mole) was separately dissolved in water (34 ml) and the solution cooled to 5°-10° C., and was then added dropwise to the reaction mixture over 60 minutes. The reaction mixture was stirred for about 45 minutes at 0°-10° C., and then tested with starch-iodide paper for excess nitrous acid. Any excess nitrous acid was destroyed by adding a small amount (approx. 0.1 g.) of sulfamic acid. The precipitate was filtered, washed once with ice-cold water (about 30 ml), and then twice with methanol (20 ml each time). The product diazonium tetrafluoroborate was dried under vacuum at ambient temperature. Yield 45.4 g (about 82%). This could be purified by dissolving in minimum amount of acetone, and precipitating with ether, repeating this process three times. The final product was filtered, washed with ether (30 ml), and dried.
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzenediazonium tetrafluoroborate
Reactant of Route 2
4-Methoxybenzenediazonium tetrafluoroborate
Reactant of Route 3
4-Methoxybenzenediazonium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzenediazonium tetrafluoroborate
Reactant of Route 5
4-Methoxybenzenediazonium tetrafluoroborate
Reactant of Route 6
Reactant of Route 6
4-Methoxybenzenediazonium tetrafluoroborate

Citations

For This Compound
299
Citations
KJ Reszka, CF Chignell - Journal of the American Chemical …, 1993 - ACS Publications
… In the present work we examined the reaction between 4-methoxybenzenediazonium tetrafluoroborate (4-MeO-PhN2F4B) and synthetic DOPA melanin (DM), a model of the natural …
Number of citations: 46 pubs.acs.org
P Hanson, AB Taylor, PH Walton… - Organic & Biomolecular …, 2007 - pubs.rsc.org
In aqueous acetonitrile containing a phosphate buffer, 4-methoxybenzenediazonium ion is reduced by one or more of the partially aquated cations derived from tetrakis(acetonitrile)Cu(I…
Number of citations: 5 pubs.rsc.org
T Cornilleau, P Hermange, E Fouquet - Chemical Communications, 2016 - pubs.rsc.org
… When switching to 4-methoxybenzenediazonium tetrafluoroborate 1a, the Ru(bpy) 3 2+ -based conditions gave the best yield (63% of 3a) and were employed with other arylboronic …
Number of citations: 80 pubs.rsc.org
PSJ Canning, K McCrudden, H Maskill… - Journal of the Chemical …, 1999 - pubs.rsc.org
Arenediazonium tetrafluoroborates have been prepared and the kinetics of solvolysis have been investigated in water, trifluoroethanol, water–trifluoroethanol mixtures, …
Number of citations: 79 pubs.rsc.org
I López, S Dabos-Seignon, T Breton - Langmuir, 2019 - ACS Publications
The controlled electrochemical deposition of a series of four diazonium salts (4-bromobenzene, 4-iodobenzene, 4-methoxybenzene, and 4-diethylaminobenzene diazonium) on carbon …
Number of citations: 28 pubs.acs.org
PSJ Canning, H Maskill, K McCrudden… - Bulletin of the Chemical …, 2002 - journal.csj.jp
… (v) 4-Methoxybenzenediazonium Tetrafluoroborate in Satu- … A stirred solution of 4methoxybenzenediazonium tetrafluoroborate (730 mg) in saturated aqueous potassium fluoride …
Number of citations: 60 www.journal.csj.jp
T Meyer, JX Xu, J Rabeah, A Brückner… - …, 2020 - Wiley Online Library
… Initial studies into the coupling of (E)-styreneboronic acid (1 a) and 4-methoxybenzenediazonium tetrafluoroborate (2 a) were performed with organic dye Fluorescein (15 mol%), with …
S Liu, Y Huang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2020 - Elsevier
… To test our hypothesis, 4-methoxybenzenediazonium tetrafluoroborate (1a) was chosen as the model substrate to optimize fluorosulfonylation reaction conditions (Table 1). To our …
Number of citations: 22 www.sciencedirect.com
B Sexton - 1999 - theses.ncl.ac.uk
The reactions of arenediazoniumio ns have been studied intensely by organic chemists. Besides the azo chemistry (of interest to the dye industry), dediazoniation reactions have also …
Number of citations: 3 theses.ncl.ac.uk
X Lefevre, O Segut, P Jégou, S Palacin… - Chemical Science, 2012 - pubs.rsc.org
Germanium is well-known for its good electronic properties, but also for the poor passivation quality of its natural or thermally-grown oxide layer. The robust passivation of Ge surfaces is …
Number of citations: 26 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.